REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[C:4]([C:10]([F:13])([F:12])[F:11])[C:3]=1[OH:14]>[O-2].[O-2].[Mn+4].ClCCl>[Cl:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([C:10]([F:11])([F:12])[F:13])[C:3]=1[OH:14])[CH:8]=[O:9] |f:1.2.3|
|
Name
|
2-chloro-4-hydroxymethyl-6-trifluoromethyl-phenol
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)CO)C(F)(F)F)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solid
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated down under reduced pressure
|
Type
|
CUSTOM
|
Details
|
further reacted as the crude product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=O)C=C(C1O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |